![molecular formula C66H90O37 B1247796 methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(E)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate CAS No. 889678-62-0](/img/structure/B1247796.png)

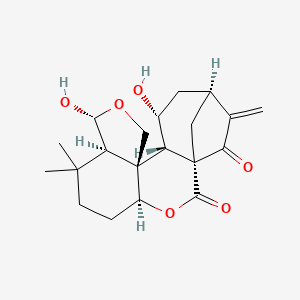

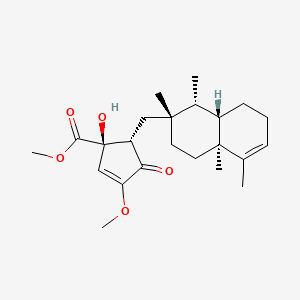

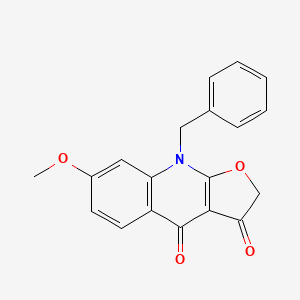

methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(E)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

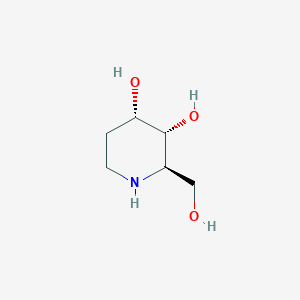

El Dipsanosido A es un nuevo glucósido tetrairidoide derivado de la planta Dipsacus asper, comúnmente conocida como cardo. Esta planta perenne está muy extendida en China y se ha utilizado en la medicina tradicional china durante cientos de años. El Dipsanosido A es conocido por sus posibles propiedades terapéuticas, como la promoción de la división de las células óseas y su función como agente de seguridad embrionaria .

Mecanismo De Acción

El Dipsanosido A ejerce sus efectos a través de diversos objetivos moleculares y vías. Promueve la división de las células óseas interactuando con receptores específicos y vías de señalización implicadas en la proliferación y diferenciación celular. Además, actúa como agente de seguridad embrionaria modulando la expresión de genes implicados en el desarrollo embrionario .

Análisis Bioquímico

Biochemical Properties

Dipsanoside A plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, Dipsanoside A has been shown to inhibit the production of nitric oxide in lipopolysaccharide-activated murine macrophage cells, indicating its potential anti-inflammatory properties . Additionally, it interacts with proteins involved in bone metabolism, promoting the proliferation of osseous cells .

Cellular Effects

Dipsanoside A exerts multiple effects on different cell types and cellular processes. In macrophage cells, it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation . In osteoblasts, Dipsanoside A promotes cell proliferation and differentiation, enhancing bone formation . Furthermore, it influences cell signaling pathways, such as the NF-κB pathway, and modulates gene expression related to inflammation and bone metabolism .

Molecular Mechanism

At the molecular level, Dipsanoside A exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. For example, in macrophages, Dipsanoside A inhibits the activation of the NF-κB pathway, leading to reduced expression of pro-inflammatory genes . Additionally, it modulates the activity of enzymes involved in bone metabolism, promoting osteoblast differentiation and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dipsanoside A have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat . In vitro studies have shown that Dipsanoside A maintains its anti-inflammatory and osteoprotective effects over extended periods, although its potency may diminish with time .

Dosage Effects in Animal Models

The effects of Dipsanoside A vary with different dosages in animal models. At low doses, it exhibits significant anti-inflammatory and osteoprotective effects without noticeable toxicity . At higher doses, some adverse effects, such as gastrointestinal discomfort and mild hepatotoxicity, have been reported

Metabolic Pathways

Dipsanoside A is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites. These metabolites may retain some of the biological activities of the parent compound, contributing to its overall effects .

Transport and Distribution

Within cells and tissues, Dipsanoside A is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cells, Dipsanoside A accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .

Subcellular Localization

Dipsanoside A exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm and nucleus of target cells . This localization is mediated by specific targeting signals and post-translational modifications that direct Dipsanoside A to these compartments. The subcellular localization of Dipsanoside A is crucial for its activity, as it allows the compound to interact with key biomolecules involved in its biological effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Dipsanosido A se puede sintetizar a través de una serie de reacciones químicas que involucran los compuestos precursores que se encuentran en Dipsacus asper. La síntesis suele implicar reacciones de condensación aldólica para formar la estructura dimérica del Dipsanosido A .

Métodos de producción industrial

La producción industrial de Dipsanosido A implica la extracción del compuesto de las raíces de Dipsacus asper. El proceso de extracción incluye el secado, la molienda y la extracción con disolventes, seguidos de pasos de purificación como la cromatografía para aislar el compuesto puro .

Análisis De Reacciones Químicas

Tipos de reacciones

El Dipsanosido A se somete a diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio, peróxido de hidrógeno.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

Sustitución: Halógenos, nucleófilos.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del Dipsanosido A puede conducir a la formación de diversos derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

El Dipsanosido A tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Utilizado como compuesto modelo para estudiar los glucósidos tetrairidoides y sus propiedades químicas.

Biología: Investigado por sus posibles efectos sobre la división y diferenciación celular, especialmente en las células óseas.

Medicina: Explorado por su potencial terapéutico en la promoción de la salud ósea y como agente de seguridad embrionaria.

Industria: Utilizado en el desarrollo de productos farmacéuticos y suplementos basados en productos naturales

Comparación Con Compuestos Similares

Compuestos similares

Dipsanosido B: Otro glucósido tetrairidoide de Dipsacus asper con propiedades similares.

Swerosida: Un glucósido iridoide con propiedades antiinflamatorias y antioxidantes.

Loganina: Un glucósido iridoide conocido por sus efectos neuroprotectores.

Unicidad del Dipsanosido A

El Dipsanosido A es único por su estructura específica y la combinación de propiedades terapéuticas que presenta. Su capacidad para promover la división de las células óseas y servir como agente de seguridad embrionaria lo diferencia de otros compuestos similares .

Propiedades

IUPAC Name |

methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(E)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/b24-9-/t22-,23+,25+,26+,27-,28+,29+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43+,44+,45+,46+,47-,48-,49-,50-,51+,52+,53+,54+,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFCDHIJCNLFPY-OWONSMEPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC=C(C=O)C5C(C(OC=C5C(=O)OC6CC7C(C6C)C(OC=C7C(=O)OC)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C=C)C=C)OC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4C/C=C(/C=O)\[C@H]5[C@H]([C@@H](OC=C5C(=O)O[C@@H]6C[C@H]7[C@@H]([C@@H]6C)[C@@H](OC=C7C(=O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C=C)C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H90O37 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1475.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B1247727.png)

![(2S)-2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1247730.png)

![2-hydroxy-2-methyl-N-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1247731.png)